molecular formula C12H15ClO3 B3024560 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 692267-55-3

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B3024560
CAS No.: 692267-55-3
M. Wt: 242.7 g/mol
InChI Key: IDSQTTSPDCFWSG-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde (CAS: 692267-55-3) is a substituted benzaldehyde derivative featuring three distinct functional groups:

  • Chlorine at position 2 (electron-withdrawing, meta-directing).
  • Ethoxy (–OCH₂CH₃) at position 5 (electron-donating, para-directing).
  • Isopropoxy (–OCH(CH₃)₂) at position 4 (bulky, electron-donating, para-directing).

This compound’s electronic and steric profile is defined by the interplay of these substituents. The chloro group enhances electrophilicity at the aldehyde, while the alkoxy groups influence solubility in polar solvents and steric accessibility for reactions like nucleophilic addition or condensation.

Properties

IUPAC Name

2-chloro-5-ethoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSQTTSPDCFWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358359
Record name 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692267-55-3
Record name 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde typically involves the reaction of 2-chloro-5-ethoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

  • **Ox

Biological Activity

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde is a synthetic organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅ClO₃
  • Molecular Weight : 242.699 g/mol
  • CAS Number : 692267-55-3

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways.
  • Gene Expression Regulation : Potential effects on gene expression and protein synthesis have been noted, suggesting a role in cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation of cancer cells

Case Studies

  • Antimicrobial Activity Study :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research :
    In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanisms involved include the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins, suggesting its potential use in cancer treatment protocols.

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions followed by substitution reactions to introduce ethoxy and isopropoxy groups. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals.

Synthetic Pathway Overview

StepReaction TypeConditions
ChlorinationElectrophilic Aromatic SubstitutionThionyl chloride or phosphorus pentachloride
SubstitutionNucleophilic SubstitutionPresence of sodium hydroxide

Comparison with Similar Compounds

Substituent Analysis and Structural Differences

The table below compares 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde with three analogs from the same benzaldehyde family:

Compound Name (CAS) Substituent Positions Key Structural Features
This compound (692267-55-3) Cl (2), –OCH₂CH₃ (5), –OCH(CH₃)₂ (4) Balanced steric bulk; moderate solubility in ethers/alcohols
5-Chloro-2-isobutoxybenzaldehyde (27590-77-8) Cl (5), –OCH₂CH(CH₃)₂ (2) High steric hindrance at position 2; lower electrophilicity
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde (94169-57-0) Cl (2), –OCH(CH₃)₂ (4), –OCH₃ (5) Smaller methoxy group at 5; enhanced crystallinity
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde (692268-01-2) Cl (2), –OCH₂CH₃ (5), –OCH₂CH=CH₂ (4) Allyloxy group enables conjugation/cycloaddition reactivity

Electronic and Reactivity Trends

  • Electrophilicity: The 2-chloro substituent in 692267-55-3 and 94169-57-0 increases aldehyde reactivity compared to 27590-77-8 (Cl at 5).
  • Steric Effects : Isobutoxy (27590-77-8) and isopropoxy (692267-55-3, 94169-57-0) groups hinder nucleophilic attack at the aldehyde, whereas methoxy (94169-57-0) and allyloxy (692268-01-2) offer lower steric resistance.
  • Solubility: Ethoxy and isopropoxy groups enhance solubility in alcohols and ethers, while methoxy (94169-57-0) may reduce solubility in nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde
Reactant of Route 2
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2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde

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